molecular formula C8H11BrN2O B1519077 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine CAS No. 1005010-02-5

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B1519077
CAS No.: 1005010-02-5
M. Wt: 231.09 g/mol
InChI Key: YECPICKDQOYKMY-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine ( 1005010-02-5) is a brominated pyridine derivative of interest in chemical synthesis and pharmaceutical research. With a molecular formula of C 8 H 11 BrN 2 O and a molecular weight of 231.09 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The structure features a pyridine ring substituted with a bromine atom at the 5-position and a (2-methoxyethyl)amino group at the 2-position, making it a valuable intermediate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This compound is characterized by its high purity and is typically supplied as a solid. It requires specific storage conditions to maintain stability, recommending storage in a sealed container under dry conditions at 2-8°C . As a key intermediate in medicinal chemistry, it can be utilized in the exploration of novel biologically active compounds, particularly in the development of molecules that target various disease pathways. Its application is strictly confined to laboratory research and development settings. Applications: This chemical is For Research Use Only and is primarily used as a synthetic intermediate in organic chemistry and drug discovery efforts. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECPICKDQOYKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651976
Record name 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005010-02-5
Record name 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine: Properties, Synthesis, and Applications

For Research and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it outlines standard analytical methodologies for structural confirmation and purity assessment. The guide contextualizes the compound's significance by exploring its versatile applications as a reactive intermediate, particularly in the synthesis of complex molecular architectures for drug discovery. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

Substituted 2-aminopyridines are a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. The strategic placement of functional groups on the pyridine ring allows for precise modulation of a compound's pharmacological and pharmacokinetic properties. This compound is a valuable intermediate, combining a reactive bromine atom, ideal for cross-coupling reactions, with a flexible N-alkoxyethyl side chain that can influence solubility and receptor interactions.

The bromine atom at the C5 position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This reactivity makes it a cornerstone for building molecular complexity and generating libraries of novel compounds for high-throughput screening. This guide serves as a practical resource for scientists, providing the essential technical data and methodologies to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and analysis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₁BrN₂OCalculated
Molecular Weight 231.09 g/mol Calculated
Exact Mass 230.0055 DaCalculated
CAS Number Not available-
Predicted LogP 1.8 - 2.2Cheminformatics Prediction
Appearance Expected to be an off-white to pale yellow solid or oilAnalogy to similar compounds

Synthesis and Purification

The synthesis of N-substituted 2-aminopyridines can be achieved through several established routes, most commonly via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination.[2][3] The latter is often preferred for its high functional group tolerance and broad substrate scope.

Rationale for Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[3] For the synthesis of this compound, the reaction between 2,5-dibromopyridine and 2-methoxyethylamine is proposed. This approach offers high regioselectivity, with the amination preferentially occurring at the more reactive C2 position of the pyridine ring.[4] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the initial oxidative addition of the palladium(0) catalyst to the C2-Br bond, which is the rate-determining step of the catalytic cycle.

Experimental Protocol: Synthesis

This protocol describes the regioselective monoamination of 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 2-Methoxyethylamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (or similar bulky phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by 2-methoxyethylamine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved product onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). The polarity of the eluent should be optimized based on TLC analysis.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage S1 1. Combine Reactants (2,5-Dibromopyridine, Pd Catalyst, Ligand, Base) S2 2. Add Solvents & Amine (Toluene, 2-Methoxyethylamine) S1->S2 S3 3. Heat under Inert Atmosphere (110 °C, 12-24h) S2->S3 S4 4. Work-up (Quench, Extract, Dry) S3->S4 P1 5. Concentrate Crude Product S4->P1 Crude Mixture P2 6. Column Chromatography (Silica, Hexanes/EtOAc) P1->P2 P3 7. Isolate Pure Fractions P2->P3 P4 8. Final Product (Solvent Removal) P3->P4 Final Final P4->Final Pure Compound

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Structural confirmation and purity assessment are critical for ensuring the reliability of experimental results. The following analytical techniques are standard for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-(2-methoxyethyl) side chain. The aromatic region should display three signals corresponding to the protons at C3, C4, and C6. The aliphatic region will show multiplets for the two methylene groups (-CH₂-N- and -CH₂-O-) and a singlet for the methoxy (-OCH₃) group.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the five carbons of the bromopyridine ring and the three carbons of the side chain.[5][6] The chemical shift of the carbon attached to the bromine (C5) will be significantly affected by the halogen's electronegativity.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, which is a definitive indicator of a monobrominated compound. For a similar compound, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine, the ESI-MS showed a [M+H]⁺ peak at 233.2, which aligns with the expected mass.[7]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.

  • Lead Optimization: In drug discovery, the bromopyridine moiety allows for rapid diversification. Medicinal chemists can perform Suzuki or Stille couplings to introduce various aryl or heteroaryl groups at the C5 position, exploring the structure-activity relationship (SAR) of a lead compound series.

  • Fragment-Based Drug Design (FBDD): This compound can be used as a fragment or as a starting point to elaborate fragments. The N-(2-methoxyethyl) group can act as a hydrogen bond acceptor and donor, potentially interacting with protein active sites.

  • Materials Science: Substituted pyridines are also of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and ligands for metal complexes. The functional handles on this molecule allow for its incorporation into larger polymeric or supramolecular structures.

Caption: Chemical structure of this compound.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicology: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin. Bromo-aromatics can be irritants. Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic chemistry. Its defined physicochemical properties, coupled with a reactive bromine handle, make it an invaluable tool for researchers in drug development and materials science. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and characterization, enabling its effective application in the creation of novel and complex molecular entities.

References

  • PubChem. 5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Tu, S., et al. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing. [Link]

  • ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Sono-synthesis of N-substituted 2-aminopyridines. [Link]

  • The Chemical Building Block. Understanding 2-Amino-5-bromopyridine's Versatility. [Link]

  • ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]

  • De, A., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ACS Publications. 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine, a key intermediate in pharmaceutical research and development. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and strategic considerations essential for successful and scalable synthesis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the bromo- and N-(2-methoxyethyl) functionalities provide versatile handles for further chemical transformations, such as cross-coupling reactions and further derivatization of the amino group. Understanding the efficient synthesis of this intermediate is paramount for drug discovery programs that rely on this scaffold.

Primary Synthetic Pathway: A Two-Step Approach from 2-Aminopyridine

The most direct and industrially relevant synthesis of this compound commences with the readily available starting material, 2-aminopyridine. The synthesis logically proceeds through two key transformations: electrophilic bromination of the pyridine ring followed by nucleophilic N-alkylation of the amino group.

Primary Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Electrophilic Bromination C This compound B->C N-Alkylation

Caption: Primary synthetic route to this compound.

Step 1: Electrophilic Bromination of 2-Aminopyridine

The initial and critical step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. Careful control of reaction conditions is necessary to favor the formation of the desired 5-bromo isomer and minimize the production of the 3-bromo and 3,5-dibromo byproducts.[1][2]

Several methods for the bromination of 2-aminopyridine have been reported, each with its own set of advantages and disadvantages.

Brominating AgentSolvent(s)Key AdvantagesKey Considerations
Bromine (Br₂)Acetic Acid/WaterCost-effective and readily available.Can lead to over-bromination and the formation of 3,5-dibromo byproducts.[2]
N-Bromosuccinimide (NBS)AcetonitrileMilder reaction conditions and often higher selectivity for the 5-position.[1]Higher cost compared to bromine.
Phenyltrimethylammonium tribromideDichloromethane/ChloroformHigh yield and mild conditions, avoiding 3-position byproducts.[3][4]Reagent needs to be prepared or purchased.

Expert Insight: While direct bromination with liquid bromine is economically attractive for large-scale production, the use of phenyltrimethylammonium tribromide offers superior regioselectivity and milder reaction conditions, which can simplify purification and improve overall yield.[3][4] For laboratory-scale synthesis, this method is often preferred to avoid the challenges associated with handling elemental bromine and managing byproduct formation.

This protocol is adapted from established procedures and offers a reliable method for the synthesis of the key intermediate, 2-amino-5-bromopyridine.[3][4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in dichloromethane or chloroform.

  • Reagent Addition: Add phenyltrimethylammonium tribromide (1.0-1.1 eq) portion-wise to the solution while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: N-Alkylation of 2-Amino-5-bromopyridine

The second key transformation is the N-alkylation of the exocyclic amino group of 2-amino-5-bromopyridine with a suitable 2-methoxyethylating agent. This reaction is a nucleophilic substitution where the amino group acts as the nucleophile.

N-Alkylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Deprotonation A 2-Amino-5-bromopyridine (Nucleophile) B 2-Methoxyethyl Halide (Electrophile) A->B SN2 Reaction C Protonated Intermediate D Base C->D Proton Transfer E This compound D->E Final Product

Caption: Generalized workflow for the N-alkylation step.

Common alkylating agents for this transformation include 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

BaseSolventKey AdvantagesKey Considerations
Sodium Hydride (NaH)DMF, THFStrong, non-nucleophilic base; drives reaction to completion.Highly reactive and requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)Acetonitrile, DMFMilder, easier to handle base.May require higher temperatures and longer reaction times.
Triethylamine (Et₃N)DichloromethaneOrganic base, soluble in common organic solvents.Weaker base, may result in incomplete reaction.

Expert Insight: The choice of base and solvent is critical for the success of the N-alkylation. Sodium hydride in an aprotic polar solvent like DMF is highly effective but requires stringent anhydrous conditions. For a more practical and scalable approach, potassium carbonate in acetonitrile or DMF at elevated temperatures provides a good balance of reactivity and ease of handling. A patent for a related N-alkylation of an aminopyridine suggests a catalytic approach which may also be applicable.[5]

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5-2.0 eq).

  • Reagent Addition: Add 1-bromo-2-methoxyethane (1.1-1.3 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Strategies

While the two-step synthesis from 2-aminopyridine is the most common, alternative routes can be considered depending on the availability of starting materials and the desired scale of production.

Goldberg Reaction from 2,5-Dibromopyridine

An alternative approach involves a copper-catalyzed Goldberg amination reaction. This would start with 2,5-dibromopyridine and couple it with 2-methoxyethylamine. This strategy is advantageous if 2,5-dibromopyridine is a more readily available or cost-effective starting material. The synthesis of 2,5-dibromopyridine from 2-aminopyridine has been reported.[1] A similar Goldberg reaction has been described for the synthesis of other N-substituted aminopyridines from 2-bromopyridine.[6]

Alternative Pathway A 2,5-Dibromopyridine C This compound A->C Goldberg Amination (Cu Catalyst) B 2-Methoxyethylamine B->C Goldberg Amination (Cu Catalyst)

Caption: Alternative synthetic route via the Goldberg reaction.

Strategic Consideration: The Goldberg reaction can be a powerful tool for C-N bond formation. However, optimization of the copper catalyst, ligand, base, and reaction temperature is often required to achieve high yields and avoid side reactions.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2-aminopyridine. The key transformations, electrophilic bromination and N-alkylation, are well-established reactions in organic synthesis. Careful selection of reagents and optimization of reaction conditions are crucial for maximizing yield and purity. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the underlying chemical principles is essential for the successful and timely advancement of their projects.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • 5-Bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine - Benchchem. (URL: )
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed. (URL: )
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • 5-Bromo-2-methoxypyridine 95 13472-85-0 - Sigma-Aldrich. (URL: )
  • CN113214146A - Process for the N-alkylation of aminopyridines - Google P
  • Preparation method of 2-amino-5-bromopyridine - Eureka | P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: )
  • A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. (URL: )
  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: )
  • (PDF) 5-Bromo-N-(3,4-dimethoxybenzyl)
  • Chemodivergent synthesis of N-(pyridin-2-yl)
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. (URL: )

Sources

Introduction: The Strategic Role of 13C NMR in Heterocyclic Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of this compound, a substituted pyridine derivative of interest in pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed exploration of the underlying principles governing the chemical shifts observed in the molecule. We will delve into the foundational aspects of 13C NMR as applied to heterocyclic aromatic systems, dissect the electronic and steric influences of the bromo, amino, and N-(2-methoxyethyl) substituents on the pyridine ring, and present a detailed, predicted 13C NMR spectrum. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for acquiring a high-quality spectrum, ensuring data integrity and reproducibility. The integration of predictive data with practical experimental guidance aims to empower researchers to confidently assign, interpret, and validate the 13C NMR spectra of this and structurally related compounds.

In the landscape of modern drug discovery, heterocyclic scaffolds, particularly the pyridine ring, are cornerstones of medicinal chemistry. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of therapeutic agents. The precise structural elucidation of novel pyridine derivatives is paramount, and among the arsenal of analytical techniques, 13C NMR spectroscopy offers an unparalleled view into the carbon framework of a molecule.[1]

Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton, revealing details about the electronic environment of each carbon atom.[2] The chemical shift of each carbon is exquisitely sensitive to its local environment, including hybridization, and the electronic effects of neighboring atoms and functional groups.[3][4] This sensitivity makes 13C NMR an indispensable tool for confirming molecular structure, identifying isomers, and understanding the electronic impact of substituents, all of which are critical for establishing structure-activity relationships (SAR) in drug development.

This guide focuses on this compound, a molecule that combines several key functionalities. Understanding its 13C NMR spectrum is not merely an academic exercise; it is a critical step in ensuring its identity, purity, and in predicting its chemical behavior.

Foundational Principles: 13C NMR of Substituted Pyridines

To accurately interpret the spectrum of our target molecule, we must first understand the baseline 13C NMR characteristics of the parent heterocycle, pyridine, and the predictable ways in which substituents alter its spectral landscape.

The Unsubstituted Pyridine Ring: A Baseline for Chemical Shifts

The pyridine ring is a six-membered aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a significant influence on the electron distribution within the ring, and consequently on the 13C chemical shifts.[5]

In an unsubstituted pyridine molecule, the carbon atoms have the following approximate chemical shifts:

  • C2/C6 (α-carbons): ~150 ppm

  • C4 (γ-carbon): ~136 ppm

  • C3/C5 (β-carbons): ~124 ppm

The C2 and C6 carbons, being adjacent to the electronegative nitrogen, are the most deshielded and appear furthest downfield.[5] The C4 carbon is also deshielded relative to the C3/C5 carbons due to resonance effects. These values serve as our fundamental reference points.

Electronic Effects of Substituents on the Pyridine Ring

When substituents are introduced onto the pyridine ring, they perturb the electron density and cause predictable shifts in the carbon resonances. These changes are known as substituent-induced chemical shifts (SCS) and are a composite of inductive and resonance effects.[6]

  • Inductive Effects: These are transmitted through the sigma bonds and are primarily related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., bromine) will deshield nearby carbons, shifting their signals downfield. Electron-donating groups (e.g., amino groups) will shield nearby carbons, shifting them upfield.

  • Resonance Effects: These are transmitted through the pi system of the aromatic ring. Electron-donating groups with lone pairs of electrons (like the amino group) can donate electron density into the ring, particularly at the ortho and para positions, causing significant shielding (upfield shifts). Conversely, electron-withdrawing groups can withdraw electron density, causing deshielding (downfield shifts).

For this compound, we have two key substituents on the ring:

  • 2-Amino Group (-NH-R): The nitrogen atom of the amino group is a powerful electron-donating group through resonance. This will cause significant shielding (a strong upfield shift) of the carbons ortho (C3) and para (C5) to it. The carbon to which it is attached (C2, the ipso-carbon) will be deshielded.

  • 5-Bromo Group (-Br): Bromine is an electronegative atom and is inductively electron-withdrawing, causing a deshielding effect on the carbons it is bonded to and those nearby. However, it is also capable of weak electron donation through resonance. The most significant effect is the strong deshielding of the ipso-carbon (C5).

The interplay of these effects from both substituents determines the final chemical shift of each carbon in the pyridine ring.

Spectral Analysis of this compound

Below is the molecular structure of this compound with each unique carbon atom numbered for clear assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for each carbon atom in this compound, assuming a standard deuterated chloroform (CDCl3) solvent, are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 157.8ipso-carbon attached to the electron-donating amino group; significantly deshielded.
C6 148.5α-carbon to the ring nitrogen, deshielded. Also ortho to the amino group, but the nitrogen's influence dominates.
C4 139.9γ-carbon to the ring nitrogen and meta to both substituents. Less affected but still downfield.
C3 108.7Ortho to the strongly electron-donating amino group, resulting in significant shielding (upfield shift).
C5 107.9ipso-carbon attached to bromine, but also para to the strongly electron-donating amino group. The resonance donation from the amino group causes a strong shielding effect, counteracting the deshielding from bromine.
C8 70.8Methylene carbon adjacent to the ether oxygen, deshielded by the electronegative oxygen.
C9 58.9Methyl carbon of the methoxy group, attached to the electronegative oxygen.
C7 43.1Methylene carbon adjacent to the amine nitrogen.
Assignment Rationale in Detail
  • Pyridine Ring Carbons:

    • C2 (157.8 ppm): As the carbon directly bonded to the exocyclic amino group, it experiences a strong deshielding effect, placing it furthest downfield among the ring carbons.

    • C6 (148.5 ppm): This carbon is alpha to the ring nitrogen, which is a primary cause for its downfield shift. It is also ortho to the electron-donating amino group, which would typically cause shielding. However, the powerful effect of the adjacent ring nitrogen is dominant.

    • C4 (139.9 ppm): Positioned para to the ring nitrogen, it is deshielded. It is meta to both the amino and bromo groups, so it is less affected by their resonance effects, resulting in an intermediate chemical shift among the sp2 carbons.

    • C3 (108.7 ppm): This carbon is ortho to the powerful electron-donating amino group and experiences a strong shielding effect due to resonance, shifting it significantly upfield.

    • C5 (107.9 ppm): This is the most complex assignment. This carbon is directly attached to the electronegative bromine, which would suggest a downfield shift. However, it is also para to the amino group, the position of maximum electron donation via resonance. In this case, the strong shielding effect from the amino group's resonance donation dominates the inductive withdrawal of the bromine, resulting in a remarkably upfield shift for a carbon attached to a halogen.

  • N-(2-methoxyethyl) Side-Chain Carbons:

    • C8 (70.8 ppm): This CH2 group is directly attached to the highly electronegative ether oxygen, causing a significant downfield shift into the typical range for carbons in ethers or alcohols.[3]

    • C9 (58.9 ppm): The terminal methyl group is also attached to the ether oxygen, placing its resonance in a characteristic downfield position for a methoxy group.

    • C7 (43.1 ppm): This CH2 group is adjacent to the amino nitrogen. While nitrogen is electronegative, its deshielding effect is less pronounced than that of oxygen, resulting in a more upfield signal compared to C8.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following protocol outlines the best practices for obtaining a high-quality, interpretable 13C NMR spectrum of the title compound. The causality behind each step is explained to ensure a self-validating system of data acquisition.

G cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing A Weigh ~50-100 mg of This compound B Dissolve in ~0.7 mL of CDCl3 containing 0.03% TMS A->B Higher concentration improves S/N C Filter solution through glass wool into a clean NMR tube B->C Removes particulates that degrade resolution D Insert sample into a >400 MHz spectrometer C->D Higher field strength increases sensitivity and dispersion E Lock on the deuterium signal of CDCl3 and shim the magnetic field D->E Ensures field homogeneity for sharp lines F Acquire spectrum using a standard proton-decoupled 13C pulse program E->F Decoupling simplifies spectrum to singlets G Apply Fourier Transform to the FID F->G Converts time-domain to frequency-domain data H Phase the spectrum and apply baseline correction G->H Corrects phase and baseline distortions I Calibrate the chemical shift scale to the TMS signal at 0.00 ppm H->I Ensures accurate chemical shift referencing

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Sample Preparation
  • Massing the Analyte: Weigh approximately 50-100 mg of high-purity this compound.

    • Rationale: 13C NMR is an inherently insensitive technique due to the low natural abundance of the 13C isotope (~1.1%).[1] A higher concentration is required to obtain a good signal-to-noise ratio in a reasonable amount of time.[10]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Rationale: CDCl3 is a common, relatively non-polar solvent that is unlikely to engage in strong interactions that would significantly alter chemical shifts. The deuterium signal is used by the spectrometer to "lock" the magnetic field, and TMS serves as the internal standard for chemical shift referencing (defined as 0.00 ppm).

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Rationale: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution. Filtration is a critical, non-negotiable step for high-quality data.

NMR Spectrometer Parameters
  • Field Strength: Utilize a spectrometer with a field strength of at least 400 MHz for 1H.

    • Rationale: Higher magnetic field strengths increase both sensitivity and the dispersion of signals, making spectral interpretation easier, especially for complex molecules.

  • Pulse Program: Employ a standard inverse-gated proton-decoupled pulse sequence.

    • Rationale: Proton decoupling collapses the carbon-proton couplings, resulting in a simplified spectrum where each unique carbon appears as a single sharp line (singlet). This greatly aids in assignment. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay allows for more complete relaxation of quaternary carbons, which have longer relaxation times.

    • Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration. This will be necessary to achieve an adequate signal-to-noise ratio.

Data Processing and Validation
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before performing the Fourier transform.

    • Rationale: This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction algorithm.

    • Rationale: Proper phasing and a flat baseline are essential for accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Rationale: This ensures the accuracy and comparability of the chemical shift values with literature and database values.

Conclusion: Integrating Predictive and Experimental Data

This technical guide provides a comprehensive framework for understanding and acquiring the 13C NMR spectrum of this compound. By starting with the fundamental principles of pyridine NMR and applying a systematic analysis of substituent effects, we have generated a reliable predicted spectrum with fully rationalized peak assignments. This predictive data serves as a powerful hypothesis for researchers.

The true power of this approach lies in its synergy with experimental work. The detailed protocol provided herein is designed to yield high-fidelity experimental data. This experimental spectrum should then be compared against the predictions. A close match would provide a high degree of confidence in the structural assignment. Any significant deviations, on the other hand, would not represent a failure, but rather an opportunity for deeper investigation—perhaps indicating unforeseen conformational effects, strong solvent interactions, or even an unexpected molecular structure. This iterative process of prediction, acquisition, and comparison embodies a rigorous scientific approach to structural elucidation in the fast-paced environment of drug development.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.
  • Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1040.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Kolehmainen, E., & Knuutinen, J. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 529-537.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Rasała, D. (1993). Substituent effects in carbon‐13 NMR spectra of aminopyridines. Journal of Physical Organic Chemistry, 6(5), 307-315.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-benz[c]azepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 5-Aryl-N-(2-methoxyethyl)pyridin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-arylpyridines in Medicinal Chemistry

The 2-amino-5-arylpyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active molecules. Its prevalence stems from the ability of the aminopyridine moiety to engage in critical hydrogen bonding interactions with protein targets, while the appended aryl group provides a vector for molecular recognition and modulation of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the construction of such C-C bonds, lauded for its functional group tolerance and reliability.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine with various arylboronic acids, a key step in the synthesis of novel therapeutics.

Challenges and Considerations in the Suzuki Coupling of 2-Aminopyridines

While the Suzuki coupling is a powerful tool, its application to electron-rich and heteroatom-dense substrates like this compound is not without its challenges. The primary obstacle lies in the potential for the nitrogen atoms of the pyridine ring and the 2-amino substituent to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[3] Furthermore, the N-(2-methoxyethyl) substituent, while enhancing the drug-like properties of the final compound, introduces additional steric bulk and a potential ethereal oxygen coordination site that must be considered when selecting the appropriate catalytic system.

Our protocol is designed to overcome these challenges through the careful selection of a palladium catalyst, ligand, base, and solvent system that promotes efficient catalytic turnover while minimizing off-cycle catalyst deactivation pathways.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Borate Activated Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Borate + Base Base Base (e.g., K₃PO₄) Borate->Transmetalation

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is optimized for the coupling of this compound with a variety of arylboronic acids. Researchers should note that optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents
ReagentGradeSupplierComments
This compound≥97%VariousEnsure purity and dryness.
Arylboronic Acid≥97%VariousUse 1.2 equivalents relative to the bromo-pyridine.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%VariousA reliable and commercially available catalyst.[5]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%VariousA strong, non-nucleophilic base effective in these couplings.[5]
1,4-DioxaneAnhydrous, ≥99.8%VariousUse a dry, degassed solvent.
WaterDegassed, PurifiedIn-houseDegas by sparging with an inert gas.
Experimental Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask containing the solid reagents, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The 4:1 dioxane/water solvent system is crucial for dissolving both the organic and inorganic reagents.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-aryl-N-(2-methoxyethyl)pyridin-2-amine product.

Expected Results

Based on analogous couplings of 5-bromo-2-methylpyridin-3-amine, this protocol is expected to provide moderate to good yields (65-90%) for a range of arylboronic acids.[5]

Arylboronic Acid PartnerExpected Yield Range (%)Notes
Phenylboronic acid80-90%A standard, unfunctionalized coupling partner.
4-Methoxyphenylboronic acid85-95%Electron-donating groups on the boronic acid are generally well-tolerated and can sometimes lead to higher yields.[5]
4-Chlorophenylboronic acid70-85%Electron-withdrawing groups are also well-tolerated, though reaction times may be slightly longer.[5]
3-Thienylboronic acid65-80%Heteroarylboronic acids can be more challenging due to potential catalyst poisoning and instability, but are expected to couple with moderate to good efficiency.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst. Consider using a more robust pre-catalyst system such as a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

    • Incomplete Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are thoroughly degassed.

    • Base Ineffectiveness: Ensure the use of anhydrous K₃PO₄. If issues persist, other bases such as Cs₂CO₃ or K₂CO₃ can be trialed.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction temperature is too high or if the reaction is run for an extended period. Reducing the temperature or reaction time may mitigate this.

    • Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with heteroarylboronic acids. Using a boronic ester (e.g., a pinacol ester) can sometimes reduce the rate of this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of medicinally relevant 2-amino-5-arylpyridines. The protocol detailed in this application note provides a reliable and robust starting point for researchers in drug discovery and development. By understanding the underlying mechanism and potential challenges, scientists can effectively troubleshoot and adapt this powerful transformation to accelerate their research programs.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC - NIH. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (n.d.). ResearchGate. [Link]

  • Secondary Alkyl Groups in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Aminative Suzuki-Miyaura coupling. (2024). ResearchGate. [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. (2023). PMC. [Link]

Sources

Application Note & Protocol: Heck Reaction of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine for Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This application note focuses on a specific, high-value transformation: the Heck reaction of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine.

Pyridyl scaffolds are prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic profiles. The targeted substrate, this compound, serves as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling, while the aminopyridine core, modified with a methoxyethyl group, allows for fine-tuning of solubility and downstream functionalization. This guide provides a comprehensive technical overview and a field-proven protocol for successfully employing this substrate in Heck coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway, involving four key steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly with electron-deficient aryl halides.[6][7]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a saturated organopalladium intermediate.[5][8]

  • β-Hydride Elimination: For the reaction to proceed, the organopalladium intermediate must possess a hydrogen atom on the β-carbon relative to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a palladium-hydride complex, while liberating the desired substituted alkene product.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination.[5] The base abstracts the hydrogen from the palladium and neutralizes the generated hydrobromic acid (HBr), thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) OlefinCoord Ar-Pd(II)-Br(L)(Olefin) OxAdd->OlefinCoord Ligand Dissociation & Olefin Coordination Insertion R-Pd(II)-Br(L) OlefinCoord->Insertion Migratory Insertion BetaElim H-Pd(II)-Br(L) Insertion->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (+ Base, - H-Base⁺Br⁻) Product Coupled Product BetaElim->Product ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->OlefinCoord Base Base Base->BetaElim

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Application Note: Key Experimental Considerations

The successful execution of the Heck reaction with this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the amino group necessitate careful optimization.

  • Catalyst System: Palladium Source and Ligand:

    • Palladium Precursor: While Pd(0) is the active catalyst, stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are commonly used as pre-catalysts.[1] These are reduced in situ to Pd(0).

    • Ligand Selection: Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[9] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step.[9] Triphenylphosphine (PPh₃) is a standard, cost-effective choice. For more challenging couplings, biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, often allowing for lower catalyst loadings and milder reaction conditions.[10][11]

  • Base Selection: The base plays a dual role: it is required for the regeneration of the Pd(0) catalyst and to neutralize the HBr byproduct.[1]

    • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are robust and commonly employed.[1][12] Cs₂CO₃ is more soluble in organic solvents and can be more effective in certain cases.

    • Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective. However, they can sometimes compete with the desired alkene for coordination to the palladium center. For this substrate, an inorganic base is recommended to avoid potential side reactions involving the secondary amine.

  • Solvent Choice: The solvent must solubilize all reactants and be stable at the required reaction temperature.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points and ability to dissolve a wide range of reagents, including the inorganic bases.

    • Aqueous Media: For greener chemistry applications, reactions in water or water/organic solvent mixtures have been developed and can be highly efficient.[13]

  • Alkene Coupling Partner: The nature of the alkene partner is critical. Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are typically the most effective coupling partners for the Heck reaction.[2] For this protocol, we will use n-butyl acrylate as a representative example.

Experimental Protocol

This protocol details the Heck coupling of this compound with n-butyl acrylate.

Reagents and Materials
ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound245.112451.01.0
n-Butyl acrylate128.171921.51.5
Palladium(II) acetate (Pd(OAc)₂)224.504.50.020.02
Triphenylphosphine (PPh₃)262.29210.080.08
Potassium carbonate (K₂CO₃)138.212762.02.0
N,N-Dimethylformamide (DMF), anhydrous73.095 mL--

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.

Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) species.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (192 mg, 0.22 mL, 1.5 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale yellow to a darker brown or black suspension.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[5] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under argon flow. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The starting material is UV active, and the product should appear as a new, less polar spot. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a dark oil or solid. Purify the material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow start Start setup 1. Combine Reactants (Substrate, Pd(OAc)₂, PPh₃, K₂CO₃) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Vacuum/Argon Cycles) setup->inert add_reagents 3. Add Anhydrous DMF and n-Butyl Acrylate inert->add_reagents react 4. Heat to 100 °C with Vigorous Stirring add_reagents->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool and Quench (EtOAc / Water) monitor->workup Reaction Complete extract 7. Separate and Extract with Ethyl Acetate workup->extract wash 8. Wash Organic Layer (Water and Brine) extract->wash dry 9. Dry (Na₂SO₄) and Concentrate wash->dry purify 10. Purify by Flash Chromatography dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a strictly inert atmosphere. Increase ligand-to-palladium ratio (e.g., PPh₃:Pd from 4:1 to 8:1).2. Confirm oil bath temperature. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly opened anhydrous solvent and pure reagents.
Recovery of Starting Material 1. Oxidative addition is too slow.2. Reaction time is too short.1. Switch to a more electron-rich, bulkier ligand (e.g., P(t-Bu)₃ or a biarylphosphine ligand).2. Extend the reaction time, monitoring periodically by TLC/LC-MS.
Formation of Side Products 1. Double bond isomerization in the product.2. Homocoupling of the aryl bromide.3. Polymerization of the acrylate.1. This can be difficult to avoid. Sometimes switching to a different ligand/base system can help.2. Ensure an inert atmosphere; oxygen can promote homocoupling.3. Do not use a large excess of the alkene. Ensure the reaction is not overheated.
Difficulty in Purification 1. Product co-elutes with impurities.2. Streaking on the silica gel column.1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).2. The amino-pyridine moiety can be basic. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Lin, S., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(26), 6358–6370. [Link]

  • Barrios-Landeros, F., et al. (2008). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 27(10), 2295–2307. [Link]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • Cazin, C. S. J. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(8), 756-764. [Link]

  • Yang, C., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Wikipedia contributors. (2023, October 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • de la Torre, G., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 186-198. [Link]

  • MDPI. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(11), 2993. [Link]

  • Sharma, G., et al. (2016). Heck Reaction—State of the Art. Catalysts, 6(1), 11. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex.... Retrieved from [Link]

  • ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

Sources

Application Note: Derivatization of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure.[1] Within this class, functionalized 2-aminopyridines are of particular interest, serving as versatile building blocks for the synthesis of compound libraries aimed at a multitude of biological targets. This application note provides a detailed guide to the derivatization of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine , a key intermediate for the generation of diverse chemical libraries.

The strategic placement of a bromine atom at the 5-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-(2-methoxyethyl) group at the 2-amino position can influence the molecule's solubility and conformational flexibility, and may also play a role in its interaction with biological targets. This guide will focus on three powerful palladium-catalyzed cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower the user to successfully generate diverse libraries of novel pyridine derivatives.

Core Derivatization Strategies: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] The general catalytic cycle for these reactions, as depicted below, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in our case, this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[6] The electron-rich nature of the aminopyridine can influence the rate of this step.

  • Transmetalation/Amine Coordination: In the Suzuki and Sonogashira reactions, the next step is transmetalation, where an organometallic coupling partner (organoboron or organocopper/alkyne, respectively) transfers its organic group to the palladium(II) center.[7] For the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8] The nature of the ligands on the palladium catalyst plays a crucial role in facilitating this step.[9]

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents are essential for optimal results.

  • Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.

  • Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[10]

Suzuki_Workflow start Start: this compound + Arylboronic Acid reagents Add Pd(PPh₃)₄, K₃PO₄ in 1,4-Dioxane/Water start->reagents reaction Heat at 85-95°C (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: 5-Aryl-N-(2-methoxyethyl)pyridin-2-amine purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reagents and Expected Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)¹
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901875-85
44-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O (4:1)951870-80

¹Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] The choice of ligand is critical for achieving high yields, particularly with heteroaromatic substrates.[1]

Buchwald_Workflow start Start: this compound + Amine reagents Add Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Toluene start->reagents reaction Heat at 100-110°C (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: N⁵-Substituted-N²-(2-methoxyethyl)pyridine-2,5-diamine purification->product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq). Then, add anhydrous toluene.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagents and Expected Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)¹
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101280-90
2AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101870-80
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1002465-75
4N-MethylpiperazinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101675-85

¹Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines.[11] The use of a copper co-catalyst is common, but copper-free conditions have also been developed.[12]

Sonogashira_Workflow start Start: this compound + Terminal Alkyne reagents Add Pd(PPh₃)₂Cl₂, CuI, Et₃N in DMF start->reagents reaction Heat at 80-100°C (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: 5-Alkynyl-N-(2-methoxyethyl)pyridin-2-amine purification->product

Figure 4: Experimental workflow for the Sonogashira coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF and triethylamine (Et₃N, 2.0 eq). Then, add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagents and Expected Yields for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)¹
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)DMF80685-95
21-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)DMF80870-80
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)DMF901075-85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)DMF1001260-70

¹Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[11]

Library Purification Strategies

The purification of combinatorial libraries presents a unique challenge due to the number and diversity of compounds. High-throughput purification methods are often necessary.[13]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the purification of compound libraries. By using a suitable column and mobile phase gradient, individual compounds can be isolated in high purity. Automated systems can process large numbers of samples efficiently.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid purification and desalting of reaction mixtures. By choosing an appropriate sorbent, unreacted starting materials and byproducts can be selectively retained while the desired products are eluted.

  • Scavenger Resins: These are functionalized polymers that can be used to remove excess reagents or byproducts from a reaction mixture. For example, an isocyanate resin could be used to scavenge unreacted primary or secondary amines after a Buchwald-Hartwig reaction.

General Purification Protocol for a Library of Pyridine Derivatives:

  • Initial Work-up: After the reaction is complete, perform a general aqueous work-up and extraction as described in the individual protocols.

  • Solvent Evaporation: Remove the solvent from the crude product solutions, for example, using a centrifugal evaporator.

  • Re-dissolution: Dissolve the crude products in a suitable solvent for purification (e.g., DMSO for HPLC).

  • Purification: Purify the individual compounds using an automated preparative HPLC system.

  • Fraction Collection and Analysis: Collect the fractions containing the purified products and analyze their purity by analytical LC-MS.

  • Solvent Removal and Storage: Remove the purification solvents and store the purified compounds under appropriate conditions.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of diverse chemical libraries. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and reliable methods for the formation of C-C and C-N bonds, enabling the introduction of a wide range of functionalities at the 5-position of the pyridine ring. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry, facilitating the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(23), 16983-17027. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2886-2895. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • An efficient Suzuki–Miyuara reaction was developed on unprotected ortho-bromoanilines providing good to excellent yields on a wide variety of substrates. RSC Advances, 14(41), 29631-29635. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2021). ChemRxiv. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Buchwald-Hartwig Amination. (2021). ACS Green Chemistry Institute. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]

  • Satz, A. L., et al. (2015). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS chemical biology, 10(9), 2133-2142. [Link]

  • Oxidative Addition & Reductive Elimination. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. (2020). ResearchGate. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2021). ChemRxiv. [Link]

  • Cross-coupling reaction. (2023). Wikipedia. [Link]

  • Surana, S., et al. (2017). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in Current Chemistry, 375(4), 73. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules, 18(9), 11135-11151. [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). Nature Communications, 12(1), 4882. [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. (2019). ResearchGate. [Link]

  • Weller, H. N. (1999). High throughput purification of combinatorial libraries. Molecular diversity, 4(1), 47-52. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European journal of medicinal chemistry, 57, 357-366. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence is a testament to their ability to engage in a wide range of biological interactions, often serving as critical pharmacophores. Among these, 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine and its derivatives are of significant interest to researchers and drug development professionals. The bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the N-(2-methoxyethyl) group at the 2-position can significantly influence the molecule's solubility, metabolic stability, and target engagement.

This document provides a comprehensive guide to the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols and discussions herein are grounded in established chemical principles and informed by practical experience in process scale-up, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most direct and scalable approach to this compound involves a two-step sequence starting from the readily available 2-aminopyridine. This strategy is outlined below:

  • Electrophilic Bromination: Selective bromination of 2-aminopyridine at the 5-position to yield the key intermediate, 2-amino-5-bromopyridine.

  • N-Alkylation/Buchwald-Hartwig Amination: Subsequent coupling of 2-amino-5-bromopyridine with a suitable 2-methoxyethyl electrophile to afford the final product.

This approach is advantageous for scale-up as it utilizes common starting materials and well-understood, robust reactions.

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Step1 Step 1: Electrophilic Bromination 2-Aminopyridine->Step1 Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Step1 Intermediate 2-Amino-5-bromopyridine Step1->Intermediate Step2 Step 2: N-Alkylation or Buchwald-Hartwig Amination Intermediate->Step2 Alkylation_Reagent 2-Methoxyethylamine or 2-methoxyethyl halide Alkylation_Reagent->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of 2-Amino-5-bromopyridine

The synthesis of the key intermediate, 2-amino-5-bromopyridine, is a critical first step. Several methods exist for the bromination of 2-aminopyridine[1][2][3]. For large-scale production, the choice of brominating agent and reaction conditions must be carefully considered to ensure high selectivity, safety, and ease of work-up.

Protocol 1.1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder reaction conditions and improved selectivity compared to using elemental bromine, which can lead to over-bromination.

Materials and Equipment:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Experimental Protocol:

  • Reactor Setup: Charge the jacketed glass reactor with 2-aminopyridine (1.0 eq) and acetonitrile (10 vol).

  • Dissolution: Stir the mixture at room temperature until all the 2-aminopyridine has dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • NBS Addition: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in acetonitrile (5 vol) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The exotherm of the reaction should be carefully monitored.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Work-up: Add water to the reaction mixture and adjust the pH to 8-9 with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-amino-5-bromopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a white to off-white solid.

Process Safety Considerations:

  • The bromination reaction is exothermic and requires careful temperature control, especially during the addition of NBS.

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1.2: Bromination using Elemental Bromine

While potentially more hazardous, the use of elemental bromine can be more cost-effective for very large-scale synthesis. This method requires stringent safety protocols.

Materials and Equipment:

  • 2-Aminopyridine

  • Elemental Bromine (Br₂)

  • Acetic acid or a suitable chlorinated solvent (e.g., dichloromethane)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel with a pressure-equalizing arm

  • Scrubber system for bromine vapors

  • Filtration and drying equipment as in Protocol 1.1

Experimental Protocol:

  • Reactor Setup: Charge the reactor with 2-aminopyridine (1.0 eq) and the chosen solvent (10-15 vol).

  • Cooling: Cool the mixture to 0-5 °C.

  • Bromine Addition: Slowly add a solution of elemental bromine (1.0-1.1 eq) in the same solvent to the reactor over 2-3 hours, ensuring the temperature remains below 10 °C. The addition should be subsurface to minimize the headspace concentration of bromine.

  • Reaction Monitoring and Work-up: Follow steps 5-10 from Protocol 1.1.

Process Safety Considerations:

  • Extreme Hazard: Elemental bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-maintained fume hood with a dedicated scrubber system.

  • PPE: Full personal protective equipment, including a face shield, acid-resistant gloves, and a respirator with an appropriate cartridge, is mandatory.

  • Exotherm Control: The reaction is highly exothermic. A robust cooling system and slow, controlled addition are critical to prevent a runaway reaction.

Part 2: Scale-Up Synthesis of this compound

The second step involves the formation of the C-N bond between the 2-amino group of 2-amino-5-bromopyridine and the 2-methoxyethyl moiety. Two primary strategies are considered here: classical N-alkylation and the more modern Buchwald-Hartwig amination.

Protocol 2.1: Reductive Amination

A reductive amination approach using 2-methoxyacetaldehyde is a viable and often milder alternative to direct alkylation with a halide.

Materials and Equipment:

  • 2-Amino-5-bromopyridine

  • 2-Methoxyacetaldehyde

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Jacketed glass reactor with overhead stirring and temperature control

Experimental Protocol:

  • Reactor Charge: Charge the reactor with 2-amino-5-bromopyridine (1.0 eq), the chosen solvent (10 vol), and a catalytic amount of acetic acid (0.1 eq).

  • Aldehyde Addition: Add 2-methoxyacetaldehyde (1.1-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0-5 °C and add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete, as monitored by HPLC or TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often preferred for its milder nature and selectivity for imines over aldehydes, reducing the formation of byproducts[4].

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.

Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, particularly for aryl halides[5][6][7]. This palladium-catalyzed cross-coupling reaction offers high yields and functional group tolerance.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add ArPd(II)(X)L2 ArPd(II)(X)L2 Ox_Add->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange ArPd(II)(NR2)L2 ArPd(II)(NR'2)L2 Ligand_Exchange->ArPd(II)(NR2)L2 Red_Elim Reductive Elimination ArPd(II)(NR2)L2->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR'2 (Final Product) Red_Elim->Product ArX Ar-X (2-amino-5-bromopyridine) ArX->Ox_Add Amine R'2NH (2-methoxyethylamine) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials and Equipment:

  • 2-Amino-5-bromopyridine

  • 2-Methoxyethylamine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Jacketed glass reactor with overhead stirring, temperature control, and inert gas inlet/outlet

Experimental Protocol:

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reactor Charge: In a glovebox or under a positive pressure of inert gas, charge the reactor with the palladium pre-catalyst (0.5-2 mol%), the phosphine ligand (1.1-2.2 eq relative to Pd), and the base (1.5-2.0 eq).

  • Solvent and Reagents: Add the anhydrous, degassed solvent (10-20 vol), followed by 2-amino-5-bromopyridine (1.0 eq) and 2-methoxyethylamine (1.1-1.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: Extract the filtrate with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization.

Process Safety and Scale-Up Considerations:

  • Exothermicity: Buchwald-Hartwig aminations can be exothermic, especially on a large scale. A thorough thermal hazard assessment is recommended before scaling up.

  • Base Selection: Strong bases like NaOtBu are pyrophoric and require careful handling.

  • Catalyst Removal: Efficient removal of the palladium catalyst is crucial for pharmaceutical applications.

  • Solvent Choice: While dioxane is a common solvent, its safety profile is a concern for large-scale production. Greener solvent alternatives should be considered where possible.

Data Summary

StepReactantsKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 2-AminopyridineNBS or Br₂Acetonitrile or DCM0-1080-90
2a 2-Amino-5-bromopyridine, 2-MethoxyacetaldehydeSTABDCM0 to RT70-85
2b 2-Amino-5-bromopyridine, 2-MethoxyethylaminePd catalyst, Ligand, BaseToluene80-11085-95

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

  • Melting Point: As a physical constant for the solid product.

Conclusion

The synthesis of this compound derivatives on a large scale is a feasible and important process for drug development. The choice between different synthetic routes and reaction conditions will depend on factors such as cost, available equipment, safety infrastructure, and desired purity. The protocols outlined in this application note provide a solid foundation for the successful scale-up of this valuable class of compounds. It is imperative that all operations are conducted with a thorough understanding of the potential hazards and with appropriate safety measures in place.

References

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (2025). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Retrieved from [Link]

  • WordPress. (2026). Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • ACS Publications. (2007). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • ResearchGate. (2025). Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile pyridine derivative. As a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules, achieving complete dissolution in a reaction medium is critical for ensuring reaction efficiency, reproducibility, and optimal yields.[1] This guide provides a structured, question-and-answer-based approach to troubleshooting and overcoming common solubility issues.

Part 1: Understanding the Molecule's Solubility Profile

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is a composite of its distinct functional groups. Understanding these components is the first step in selecting an appropriate solvent system.

  • Pyridine Ring: The core pyridine structure is aromatic and contains a nitrogen atom, which makes it a weak base (pKa of the corresponding pyridinium ion is ~5.23).[2] This nitrogen can act as a hydrogen bond acceptor and can be protonated in acidic media, which significantly influences solubility.

  • Amino Group (-NH-): The secondary amine linked to the pyridine ring is a crucial feature. It can both donate and accept hydrogen bonds, suggesting an affinity for protic and polar aprotic solvents. Like the pyridine nitrogen, it is basic and can be protonated.

  • Bromo Substituent (-Br): The bromine atom at the 5-position increases the molecule's molecular weight and overall lipophilicity (fat-solubility). This substituent tends to decrease solubility in highly polar solvents like water.

  • N-(2-methoxyethyl) Side Chain: This chain introduces mixed characteristics. The ether oxygen (-O-) can act as a hydrogen bond acceptor, contributing to polarity. However, the two ethyl carbons (-CH2CH2-) add non-polar character.

The interplay between the polar, hydrogen-bonding amine/ether groups and the less polar brominated aromatic ring means the molecule is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but should be amenable to dissolution in solvents of intermediate polarity or in solvent mixtures.

Key Structural Features Influencing Solubility cluster_molecule This compound cluster_features Functional Group Analysis mol Structure A Pyridine Nitrogen (Weakly Basic, H-bond acceptor) mol->A Core Ring B Secondary Amine (Basic, H-bond donor/acceptor) mol->B Key H-bonding site C Bromo Group (Increases Lipophilicity) mol->C Modulates polarity D Methoxyethyl Chain (Mixed Polarity, H-bond acceptor) mol->D Side Chain

Caption: Key functional groups of the target molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during experiments.

Q2: My compound won't dissolve in a common non-polar aprotic solvent (e.g., Toluene, Hexane). Why, and what should I try next?

A2: This is expected behavior. The presence of multiple polar sites—specifically the pyridine nitrogen, the secondary amine, and the ether oxygen—makes the molecule too polar to dissolve well in non-polar hydrocarbon solvents. These solvents cannot effectively solvate the polar groups through favorable interactions like hydrogen bonding.

Causality: The energy required to break the crystal lattice of your solid compound is not compensated by the weak van der Waals forces offered by non-polar solvents.

Recommendation: Move to a solvent of intermediate or higher polarity. A polar aprotic solvent is a logical next step.

Q3: I'm observing limited solubility in a polar aprotic solvent (e.g., THF, Acetonitrile, Ethyl Acetate). What can I do to improve it?

A3: These solvents are often a good starting point. Tetrahydrofuran (THF), for instance, is commonly used for reactions involving Grignard additions to pyridine N-oxides.[3] If solubility is still limited, several strategies can be employed:

  • Gentle Heating: Increasing the temperature often significantly improves solubility. Many organic compounds have endothermic dissolution profiles. For reactions involving substituted pyridines, heating is a common practice.[4][5] Start by warming the mixture to 40-60 °C and observe.

  • Use of a Co-Solvent: Introducing a small amount of a more powerful polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can dramatically enhance solubility. Be sure the co-solvent is compatible with your planned reaction chemistry.

  • Higher Polarity Solvents: Consider switching to a solvent like DMF or DMSO entirely if your reaction conditions permit.

Q4: Can I use polar protic solvents (e.g., water, ethanol)? How does pH play a role?

A4: Yes, but solubility will be highly dependent on pH. In neutral water, the compound's solubility is likely low due to the hydrophobic bromo-aromatic core. However, the basic nature of the two nitrogen atoms provides a powerful tool for enhancing solubility.

Causality (pH Adjustment): By adding an acid, you can protonate the basic nitrogen atoms, forming a cationic salt. This salt will have vastly improved solubility in polar protic solvents due to strong ion-dipole interactions with the solvent molecules. This is a widely used technique for improving the aqueous solubility of drug candidates.[6][7]

Recommendation:

  • For reactions in aqueous or alcoholic media, try adding a stoichiometric amount of a non-interfering acid (e.g., HCl, H2SO4, or an organic acid like acetic acid). A patent for the synthesis of related compounds mentions the use of protic acid and alcohol as a solvent system.[8]

  • This strategy is particularly effective for reactions that can tolerate or require acidic conditions, such as certain coupling reactions or salt formations.

Q5: My reaction requires elevated temperatures. How will this affect solubility, and what precautions should I take?

A5: As mentioned, increasing temperature is a primary method for increasing the solubility of most organic solids. For example, Suzuki coupling reactions involving similar bromo-pyridines are often run at temperatures between 85-95 °C.[4]

Precautions:

  • Boiling Point: Ensure your reaction temperature is safely below the boiling point of your chosen solvent.

  • Compound Stability: Verify that this compound is thermally stable at the target temperature for the duration of the reaction. Run a small-scale test and check for degradation by TLC or LC-MS.

  • Pressure Build-up: Always use an appropriate apparatus (e.g., a reflux condenser for reactions at the solvent's boiling point) to prevent pressure build-up in a sealed vessel.

Part 3: Systematic Protocol for Solvent Screening

To avoid trial-and-error, a systematic approach to finding the optimal solvent is recommended. This protocol provides a self-validating method to determine the best solvent or co-solvent system for your specific needs.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL). This establishes an initial concentration (e.g., 20 mg/mL).

  • Room Temperature Test: Vigorously stir or sonicate each vial at room temperature for 2-3 minutes. Record your observations in a table similar to the one below.

  • Elevated Temperature Test: For vials where the compound did not fully dissolve, warm them to a moderate temperature (e.g., 50 °C) in a water bath or on a hot plate with stirring. Record the results.

  • Co-Solvent Test: If a single solvent is inadequate, create binary mixtures based on your initial findings (e.g., THF with 10% DMF) and repeat steps 2-4.

Data Recording Table
VialSolvent/SystemVolume (mL)Temp. (°C)Observation (Insoluble, Partially Soluble, Fully Soluble)
1Toluene0.525
2Acetonitrile0.525
3THF0.525
4Ethanol0.525
5Dioxane/Water (4:1)0.525
...(add more as needed)......

Part 4: Advanced Strategies and Workflow

Q6: I've tried common solvents without success. What are some less common solvent systems or techniques?

A6: If standard solvents fail, consider these options:

  • High-Boiling Polar Aprotic Solvents: Solvents like N-Methyl-2-pyrrolidone (NMP) or Propylene carbonate have strong solvating power but require higher reaction temperatures.

  • Hydrotropy: This involves using additives (hydrotropes) that increase the solubility of other compounds. While common in formulation, it's less so in synthesis but can be an option.[6]

  • Slurry Conditions: If complete dissolution is impossible, running the reaction as a slurry (a heterogeneous mixture of solid and liquid) can still be effective, provided the dissolved portion reacts and pulls more solid into the solution according to Le Châtelier's principle. Reaction success will depend on kinetics.

Solvent Selection Workflow

This diagram outlines a logical progression for determining the optimal solvent system.

start Start: Solubility Issue with this compound step1 Q: Is the reaction compatible with polar aprotic solvents? start->step1 step2_yes Screen Polar Aprotics: THF, Acetonitrile, Ethyl Acetate step1->step2_yes Yes step2_no Q: Is the reaction compatible with protic or acidic conditions? step1->step2_no No check_sol Is solubility sufficient at room temperature? step2_yes->check_sol step3_yes Screen Polar Protic Solvents: Ethanol, IPA, Water with pH adjustment (e.g., add Acetic Acid) step2_no->step3_yes Yes step3_no Consider non-polar solvents (e.g., Toluene, Dioxane). Likely to have poor solubility. step2_no->step3_no No step3_yes->check_sol step3_no->check_sol heat Apply gentle heat (40-80 °C). Check for improvement. check_sol->heat No success Proceed with Reaction check_sol->success Yes check_sol2 Is solubility now sufficient? heat->check_sol2 cosolvent Add a co-solvent: Try 10-20% DMF, DMSO, or NMP to the best single solvent. check_sol2->cosolvent No check_sol2->success Yes check_sol3 Is solubility now sufficient? cosolvent->check_sol3 advanced Consider Advanced Options: - Slurry Conditions - Mechanochemistry (Ball Milling) check_sol3->advanced No check_sol3->success Yes

Caption: A decision workflow for solvent system selection.

Q7: Are there any non-traditional methods to run reactions if solubility remains a major hurdle?

A7: Yes. For reactants that are exceptionally difficult to dissolve, mechanochemistry, often performed in a ball mill, offers a solvent-free alternative.[9] This technique uses mechanical force to initiate reactions between solid-state reactants. It represents a significant departure from solution-phase chemistry but is a powerful tool for overcoming long-standing solubility challenges in organic synthesis.[9]

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2023). MDPI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. [Link]

  • Toward overcoming solubility issues in organic chemistry. (2021). Asia Research News. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda. [Link]

  • Pyridine. chemeurope.com. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018). ACS Publications. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2011). ACS Publications. [Link]

  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). ResearchGate. [Link]

  • 5-Bromo-2-methoxypyridin-3-amine. PubChem. [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

Technical Support Center: 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the work-up and purification of reactions utilizing this key intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific synthetic context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Category 1: Reaction Quenching & Aqueous Work-up

Question 1: My reaction mixture is dark and contains significant solid precipitates after a transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). How should I initiate the work-up?

Answer: Dark colors and precipitates are common in these reactions, often stemming from colloidal or precipitated metal catalysts (e.g., Palladium black) and inorganic salts. A direct liquid-liquid extraction is inadvisable as these solids will accumulate at the interface, promoting emulsion formation and complicating phase separation.

Recommended Protocol:

  • Pre-filtration: Upon reaction completion and cooling to room temperature, dilute the reaction mixture with a solvent that fully dissolves your product, such as ethyl acetate or dichloromethane (DCM).

  • Filter through Celite®: Pass the diluted mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Wash the pad thoroughly with additional solvent to ensure complete recovery of the product.

  • Causality: Celite® is an inert, porous filter aid. It traps fine inorganic and metallic particulates that would otherwise clog filter paper or interfere with extraction. This step is critical for obtaining a clean organic phase and preventing catalyst-mediated decomposition of the product during subsequent steps.

  • Proceed to Extraction: The resulting clear filtrate can now be taken forward to a standard aqueous work-up.

Question 2: I am experiencing persistent emulsions during liquid-liquid extraction. What is the cause and how can I resolve this?

Answer: Emulsions are frequently encountered with pyridine-containing molecules due to their ability to act as basic surfactants, especially when salts are present from the reaction. The N-(2-methoxyethyl) side chain also adds some hydrophilic character, exacerbating the issue.

Troubleshooting Strategies:

  • Increase Ionic Strength: The most effective method is to wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the polarity and density of the aqueous phase, disrupting the micelle-like structures that form the emulsion and forcing a cleaner separation.

  • Gentle Inversion: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel 5-10 times. This is often sufficient for extraction without providing the mechanical energy needed to form a stable emulsion.

  • Filtration: In stubborn cases, passing the entire emulsified mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Category 2: Chromatographic Purification

Question 3: My product is streaking badly on silica gel TLC and column chromatography, resulting in poor separation and broad peaks. Why is this happening?

Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[1] Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen of your pyridine ring undergoes a strong acid-base interaction with these silanols, causing it to "stick" to the column. This leads to slow, uneven elution, manifesting as tailing or streaking.[1]

Solution: Use a Basic Modifier Incorporate a small amount of a basic modifier into your eluent system to neutralize the acidic silanol groups.

ModifierRecommended ConcentrationUse Case
Triethylamine (Et₃N)0.1 - 1.0% (v/v)The most common and effective choice for general-purpose purification.
AmmoniaUse a pre-saturated solvent (e.g., 7N NH₃ in Methanol)Useful when a protic solvent like methanol is required in the eluent system.

Step-by-Step Protocol (Column Chromatography):

  • TLC Analysis: First, find a suitable solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3. Add 0.5% triethylamine to the TLC mobile phase to confirm that it resolves the tailing issue.

  • Column Packing: Prepare your column slurry using the chosen eluent already containing the triethylamine. This ensures the entire stationary phase is neutralized before you load your sample.

  • Sample Loading: Load your crude product (preferably via dry loading to avoid band broadening).

  • Elution: Run the column with the base-modified eluent. You should observe significantly sharper peaks and improved separation.

Chromatography_Troubleshooting start Crude Product tlc Run TLC Analysis start->tlc decision Observe Tailing/Streaking? tlc->decision add_base Add 0.5% Et₃N to Eluent decision->add_base  Yes run_column Run Column Chromatography with Modified Eluent decision->run_column  No add_base->run_column pure_product Pure Product run_column->pure_product

Question 4: I still have unreacted starting materials (e.g., 2-amino-5-bromopyridine) that are co-eluting with my product. Are there non-chromatographic methods to remove them?

Answer: Yes, an acid-base extraction can often be used to separate amines with different basicities. The N-alkylation of the exocyclic amine in your product, this compound, slightly reduces its basicity compared to the primary amine starting material, 2-amino-5-bromopyridine. This difference can be exploited.

Acid Wash Protocol:

  • Dissolve the crude organic residue in a suitable solvent like ethyl acetate or DCM.

  • Wash the organic solution with a dilute aqueous acid, such as 1 M citric acid or 0.5 M HCl. Perform this wash 2-3 times.

  • The Rationale: The more basic primary amine starting material will be preferentially protonated and extracted into the aqueous phase as a salt. Your desired product is less basic and more likely to remain in the organic phase.

  • Caution: Monitor the process carefully with TLC. Your desired product is still basic and may also be partially extracted into the aqueous layer if the acid is too concentrated or if washing is too aggressive.

  • After the acid wash, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]

Category 3: Product Isolation

Question 5: My product "oiled out" during my attempt at crystallization instead of forming a solid. What should I do?

Answer: "Oiling out" occurs when a compound's solubility limit is reached at a temperature that is above its melting point (or the melting point of the compound/solvent mixture).[1] The compound separates as a liquid phase instead of a solid crystal lattice. This is common for compounds like yours that may have a relatively low melting point and can form strong intermolecular hydrogen bonds.

Strategies to Induce Crystallization:

  • Slow Cooling & Solvent Adjustment: Re-heat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent to ensure it remains dissolved. Then, allow the solution to cool to room temperature very slowly, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation.

  • Solvent Pair System: Dissolve your oily product in a minimum amount of a "good" solvent in which it is very soluble (e.g., DCM, methanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, pentane, or cold water) dropwise until the solution just begins to turn cloudy (the cloud point). Warm the solution slightly to clarify it, then allow it to cool slowly.

Workup_Flowchart

References

  • CN113214146A - Process for the N-alkylation of aminopyridines.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride. Organic Syntheses.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • 2-Bromopyridines as Versatile Synthons for Heteroaryl
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic arom

Sources

Validation & Comparative

A Technical Guide to the Reactivity of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in Comparison to Other Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine with other isomeric and substituted bromo-pyridines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic principles to offer a comprehensive understanding of how substitution patterns influence the utility of bromo-pyridines in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Versatile Bromo-pyridine Scaffold

Bromo-pyridines are invaluable building blocks in medicinal chemistry and materials science. The pyridine core is a prevalent motif in a vast number of pharmaceuticals, and the bromine atom serves as a versatile handle for the introduction of molecular complexity through various cross-coupling reactions. The reactivity of the C-Br bond, however, is not uniform across all bromo-pyridine isomers. It is profoundly influenced by the electronic and steric effects of other substituents on the pyridine ring. Understanding these nuances is critical for rational reaction design and the efficient synthesis of target molecules.

This guide focuses on this compound, a bespoke building block, and compares its reactivity profile to other commercially available bromo-pyridines in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Synthesis of this compound

The target molecule can be synthesized from commercially available 2-amino-5-bromopyridine and 2-methoxyethyl bromide via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound
  • Materials: 2-amino-5-bromopyridine, 2-methoxyethyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add 2-methoxyethyl bromide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction Reaction 2-amino-5-bromopyridine->Reaction 2-methoxyethyl bromide 2-methoxyethyl bromide 2-methoxyethyl bromide->Reaction NaH NaH NaH->Reaction Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction 0 °C to RT 0 °C to RT 0 °C to RT->Reaction Quench with H2O Quench with H2O EtOAc Extraction EtOAc Extraction Quench with H2O->EtOAc Extraction Column Chromatography Column Chromatography EtOAc Extraction->Column Chromatography Product Product Column Chromatography->Product This compound Reaction->Quench with H2O

Caption: Synthetic workflow for this compound.

Principles of Bromo-pyridine Reactivity in Cross-Coupling Reactions

The reactivity of bromo-pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is influenced by:

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a benzene ring.

    • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and alkoxy (-OR) groups donate electron density to the ring, which can slightly decrease the rate of oxidative addition.

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) withdraw electron density, making the C-Br bond more electron-poor and generally more reactive towards oxidative addition.[1]

  • Position of the Bromine Atom: The position of the bromine atom on the pyridine ring is crucial. The reactivity generally follows the order: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This is because the electron-withdrawing effect of the nitrogen atom is most pronounced at the ortho (2 and 6) and para (4) positions.[2]

  • Steric Hindrance: Bulky substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of this compound is compared with other bromo-pyridines below.

Analysis of Reactivity in Suzuki Coupling

In this compound, the bromine is at the 5-position. The 2-amino group is an electron-donating group, which can slightly deactivate the ring towards oxidative addition compared to an unsubstituted bromopyridine. However, the N-alkylation with the 2-methoxyethyl group can modulate the electron-donating ability of the amino group.

  • Comparison with 3-Bromopyridine: this compound is expected to be more reactive than 3-bromopyridine due to the presence of the amino group, which can coordinate to the palladium catalyst and facilitate the reaction.

  • Comparison with 2-Bromopyridine: 2-Bromopyridine is generally more reactive than 5-bromo substituted pyridines due to the proximity of the bromine to the electron-withdrawing nitrogen atom.

  • Comparison with 5-Bromo-2-methylpyridin-3-amine: A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids showed moderate to good yields.[3] This suggests that 5-bromo-2-aminopyridine derivatives are generally good substrates for this reaction.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~75-85N/A
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801665[4]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80492[5]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-951278[3]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Materials: Bromo-pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane, Water.

  • Procedure:

    • In a round-bottom flask, combine the bromo-pyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

    • After cooling to room temperature, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Bromo-pyridine Bromo-pyridine Reaction Reaction Bromo-pyridine->Reaction Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K2CO3 K2CO3 K2CO3->Reaction Dioxane/H2O (4:1) Dioxane/H2O (4:1) Dioxane/H2O (4:1)->Reaction 90 °C, 12 h 90 °C, 12 h 90 °C, 12 h->Reaction H2O Quench H2O Quench EtOAc Extraction EtOAc Extraction H2O Quench->EtOAc Extraction Column Chromatography Column Chromatography EtOAc Extraction->Column Chromatography Product Product Column Chromatography->Product Aryl-pyridine Reaction->H2O Quench

Caption: General workflow for Suzuki-Miyaura coupling of bromo-pyridines.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl compounds.

Analysis of Reactivity in Buchwald-Hartwig Amination

The electronic effects influencing Suzuki coupling also apply to the Buchwald-Hartwig amination. The electron-donating amino group in this compound may slightly reduce its reactivity compared to bromo-pyridines with electron-withdrawing groups. However, the reaction is generally very efficient for a wide range of substrates.[6][7]

  • Comparison with 2-Bromopyridine: 2-Bromopyridines are excellent substrates for Buchwald-Hartwig amination, often providing high yields.[6]

  • Comparison with 3-Bromopyridine: 3-Bromopyridine is also a viable substrate, though sometimes requiring more forcing conditions or more specialized catalyst systems.

  • Effect of the N-substituent: The N-(2-methoxyethyl) group is not expected to significantly hinder the reaction sterically.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80-90N/A
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene100295[6]
3-BromopyridineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102475[8]
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ / XantphosDBUDMF100-83[9]
Experimental Protocol: Buchwald-Hartwig Amination
  • Materials: Bromo-pyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add the bromo-pyridine, amine, and anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.

Analysis of Reactivity in Sonogashira Coupling

The reactivity trends in Sonogashira coupling are similar to those in Suzuki and Buchwald-Hartwig reactions. The oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step.

  • Comparison with 2-Amino-3-bromopyridines: A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes reported moderate to excellent yields (72% - 96%), indicating that the amino group is well-tolerated and the reaction is efficient for this class of substrates.[10] This suggests that this compound would also be a suitable substrate.

  • Comparison with 2- and 3-Bromopyridines: As with other cross-coupling reactions, 2-bromopyridine is expected to be more reactive than 3-bromopyridine.

SubstrateAlkyneCatalyst/LigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) PhenylacetylenePd(PPh₃)₂Cl₂ / PPh₃CuIEt₃NDMF806~80-90N/A
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100398[10]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65485[11]
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene70293[11]
Experimental Protocol: Sonogashira Coupling
  • Materials: Bromo-pyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (Et₃N), Anhydrous DMF.

  • Procedure:

    • To a solution of the bromo-pyridine and terminal alkyne in anhydrous DMF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.

    • Heat the reaction mixture to 80 °C for 6 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Bromo-pyridine Bromo-pyridine Reaction Reaction Bromo-pyridine->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction CuI CuI CuI->Reaction Et3N Et3N Et3N->Reaction Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction 80 °C, 6 h 80 °C, 6 h 80 °C, 6 h->Reaction H2O Quench H2O Quench EtOAc Extraction EtOAc Extraction H2O Quench->EtOAc Extraction Column Chromatography Column Chromatography EtOAc Extraction->Column Chromatography Product Product Column Chromatography->Product Alkynyl-pyridine Reaction->H2O Quench

Caption: General workflow for Sonogashira coupling of bromo-pyridines.

Conclusion

This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is comparable to other 5-bromo-2-aminopyridine derivatives and it is a suitable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing access to a wide range of functionalized pyridine derivatives. While the electron-donating amino group may slightly temper its reactivity compared to bromo-pyridines bearing electron-withdrawing groups or those with bromine at the more activated 2- or 4-positions, it generally undergoes these transformations in good to excellent yields under standard conditions. The N-(2-methoxyethyl) substituent offers a point of diversification and can influence the physicochemical properties of the final products, making it a valuable tool for drug discovery and materials science.

References

  • Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Rahman, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 68(19), 7449-7454. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Billah, M. M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4, 6-Dichloropyrimidines with Arylboronic Acids. Synthetic Communications, 42(15), 2234-2244. [Link]

  • Krasovskiy, A., & Malmedy, F. (2010). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru (II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Organic letters, 12(24), 5740-5743. [Link]

  • Li, J., et al. (2012). 5-Bromo-N-(3, 4-dimethoxybenzyl) pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1433. [Link]

  • Zhang, Z., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(39), 13860-13864. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • Galabov, B., et al. (2013). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS omega, 6(51), 35091-35099. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Koley, M., et al. (2011). Regioselective Syntheses of 2, 3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979. [Link]

  • Fairlamb, I. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol% and ppm. Organic Process Research & Development, 26(8), 2240-2269. [Link]

  • Cernak, T., et al. (2021). The 4-substitution of 3-bromopyridines with additional nucleophiles. Chemical Science, 12(35), 11696-11703. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Gorgani, M., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. New Journal of Chemistry, 45(2), 526-547. [Link]

  • El-Boraey, H. A., & El-Gohary, H. S. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • Reddy, V. P., et al. (2021). Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids. Organic & Biomolecular Chemistry, 19(34), 7431-7435. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira cross‐coupling reaction of bromocyanofluoro pyridine nuclei: access to 5‐and 6‐alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Hartwig, J. F., et al. (2007). Unparalleled Rates for the Activation of Aryl Chlorides and Bromides: Coupling with Amines and Boronic Acids in Minutes at Room. Angewandte Chemie International Edition, 46(18), 3289-3293. [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Yang, Q., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o111. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Wang, C., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo [1, 2-a] pyridines from α-bromoketones and 2-aminopyridines. Organic & biomolecular chemistry, 17(40), 9033-9037. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1][2] A drug candidate with poor metabolic stability is often rapidly cleared from the body, leading to insufficient in vivo exposure and potentially the formation of toxic metabolites.[1][3] This guide provides an in-depth comparison of the metabolic stability of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine and its structural analogs, offering valuable insights for researchers in medicinal chemistry and drug development.

The pyridine scaffold is a cornerstone in the design of clinically significant agents due to its versatile pharmacological activities.[4][5] However, the metabolic fate of pyridine-containing compounds can be complex and is heavily influenced by the nature and position of their substituents.[6][7] Understanding these structure-metabolism relationships is paramount for designing drug candidates with optimized pharmacokinetic profiles.[8][9]

This guide will delve into the experimental assessment of metabolic stability using a validated in vitro model: the liver microsomal stability assay.[10][11] We will explore the underlying principles of this assay, provide a detailed experimental protocol, and present a comparative analysis of hypothetical, yet representative, data for a series of analogs.

The Critical Role of Metabolic Stability in Drug Design

Metabolic stability dictates the residence time of a drug in the body, directly impacting its efficacy and safety profile.[1][12] Compounds with high metabolic stability can maintain therapeutic concentrations for longer durations, potentially allowing for less frequent dosing and improved patient compliance.[2] Conversely, rapid metabolism can necessitate higher or more frequent doses, increasing the risk of adverse effects.[1] Therefore, early assessment of metabolic stability is an indispensable step in the lead optimization phase of drug discovery.[13]

Comparative Metabolic Stability of this compound and its Analogs

To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, this compound (Parent), with three hypothetical analogs:

  • Analog A: 5-Chloro-N-(2-methoxyethyl)pyridin-2-amine (Halogen Substitution)

  • Analog B: 5-Bromo-N-(2-hydroxyethyl)pyridin-2-amine (O-demethylation)

  • Analog C: 5-Bromo-N-(2-methoxypropyl)pyridin-2-amine (Alkylation of the Ethyl Linker)

The metabolic stability of these compounds was assessed using a human liver microsomal assay. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]

CompoundStructural ModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent -25.826.9
Analog A Bromo to Chloro substitution35.219.7
Analog B Methoxy to Hydroxy substitution15.145.9
Analog C Addition of a methyl group to the ethyl linker42.516.3

Data Interpretation:

  • Parent Compound: The parent compound exhibits moderate metabolic stability, with a half-life of 25.8 minutes and an intrinsic clearance of 26.9 µL/min/mg protein.[15] This suggests a moderate rate of hepatic clearance.[14]

  • Analog A (Halogen Substitution): Replacing the bromo substituent with a chloro group (Analog A) resulted in a notable increase in metabolic stability. The longer half-life (35.2 min) and lower intrinsic clearance (19.7 µL/min/mg protein) indicate that the chloro-substituted analog is less susceptible to metabolic degradation. This is a common strategy employed in medicinal chemistry to enhance metabolic stability.

  • Analog B (O-demethylation): The presence of a primary alcohol in Analog B, resulting from the O-demethylation of the methoxyethyl side chain, significantly decreased its metabolic stability. The shorter half-life (15.1 min) and higher intrinsic clearance (45.9 µL/min/mg protein) suggest that this compound is rapidly metabolized, likely through oxidation of the alcohol to an aldehyde and then a carboxylic acid.

  • Analog C (Alkylation of the Ethyl Linker): The introduction of a methyl group on the ethyl linker in Analog C led to a substantial improvement in metabolic stability. The increased half-life (42.5 min) and reduced intrinsic clearance (16.3 µL/min/mg protein) suggest that the steric hindrance provided by the methyl group may shield the molecule from the active site of metabolic enzymes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a robust and reproducible method for assessing the metabolic stability of drug candidates.

Materials:

  • Test compounds and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[16]

  • Pooled human liver microsomes[16]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system[17]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solutions pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_cpd->pre_incubate prep_microsomes Prepare Microsome Working Solution prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH Solution prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate and Sample at 0, 5, 15, 30, 45, 60 min initiate_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be ≤ 0.2%.[3]

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsome working solution to each well.

    • Add the test compound or positive control working solution to the appropriate wells.

    • Pre-incubate the plate for 5-10 minutes at 37°C in a shaking incubator.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).[19]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing a suitable internal standard.[19][20] The 0-minute time point represents 100% of the compound.

  • Sample Processing:

    • After the final time point, vortex the plate and centrifuge at a high speed (e.g., 3000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[21] The use of UPLC-MS/MS can provide high resolution to separate the parent compound from any potential metabolites.[17]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = -0.693 / slope

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000

Potential Metabolic Pathways of Pyridine Analogs

The metabolism of pyridine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[22][23] Common metabolic pathways for this class of compounds include:

  • Oxidation: Hydroxylation of the pyridine ring or the alkyl side chains is a common metabolic route.[24] The active site of CYP enzymes contains a heme group that catalyzes the oxidation of organic compounds.[25]

  • N-dealkylation: Cleavage of the bond between the nitrogen atom of the pyridine ring and the N-alkyl substituent.

  • O-dealkylation: Removal of the methyl group from the methoxyethyl side chain, as seen in the rapid metabolism of Analog B.[24]

The incorporation of an sp2 nitrogen into an aromatic ring can increase metabolic stability by decreasing the electron density of the aromatic carbons, making them less susceptible to oxidation.[22]

Metabolic Pathway Diagram:

G cluster_parent Parent Compound cluster_metabolites Potential Metabolites Parent This compound Metabolite1 Hydroxylated Pyridine Ring Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylated Product (5-Bromopyridin-2-amine) Parent->Metabolite2 N-dealkylation Metabolite3 O-dealkylated Product (Analog B) Parent->Metabolite3 O-dealkylation

Caption: Potential metabolic pathways for the parent compound.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical data to guide the selection and optimization of lead compounds.[8][12] This guide has demonstrated the utility of the in vitro liver microsomal stability assay in comparing the metabolic liabilities of this compound and its structural analogs. The presented data underscores the profound impact of subtle structural modifications on the metabolic fate of a compound. By understanding these structure-metabolism relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in the development of new therapeutics.

References

  • ResearchGate. (2019, November 25). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • PubMed. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (1996, September). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • PubMed. (2003). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from [Link]

  • ResearchGate. (2012, April 11). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Patsnap. (2023, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • MDPI. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2012, June 1). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. Retrieved from [Link]

  • ASM Journals. (1996, September 1). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • PubMed. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • YouTube. (2010, December 29). Cytochrome P450: Radicals in a Biochemical Setting. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves.... Retrieved from [Link]

  • National Institutes of Health. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022, August 24). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2013, April 26). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Retrieved from [Link]

  • ACS Publications. (2019, July 11). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2006, July). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PubMed. (2011). 5-Bromo-N-methyl-pyrimidin-2-amine. Retrieved from [Link]

  • PubMed. (2011). 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Kinase Selectivity Profiling of Inhibitors Derived from a 5-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical "druggable" target classes in modern medicine.[2] However, the human genome contains over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] This conservation presents a formidable challenge: designing small molecule inhibitors that are potent against their intended target while remaining inert against a host of other kinases.

Poor selectivity can lead to off-target effects, toxicity, and a narrow therapeutic window. Conversely, a well-characterized selectivity profile is not only crucial for safety but can also unveil opportunities for polypharmacology, where engaging a specific set of secondary targets may offer a therapeutic advantage.[1] Therefore, rigorous, quantitative, and systematic kinase selectivity profiling is not just a regulatory checkbox but an indispensable component of any successful kinase drug discovery program.[3][4]

This guide provides a framework for evaluating the kinase selectivity of novel inhibitors, using the versatile 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine scaffold as a representative starting point. We will explore how to design a screening cascade, compare and interpret selectivity data from hypothetical derivatives, and provide detailed protocols for key biochemical and cellular assays that form the bedrock of modern selectivity profiling.

The Privileged Scaffold: 5-Aminopyridine as a Foundation for Kinase Inhibitors

The selection of a core chemical scaffold is a pivotal decision in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The 2-aminopyridine motif, a key feature of our starting compound, is a well-established pharmacophore in kinase inhibitor design. Its pyridine ring can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.[5]

While direct published data on inhibitors from this compound is limited, its constituent parts are well-represented in known kinase inhibitors. For example, similar bromo-pyridine structures serve as key synthetic intermediates for multi-targeted tyrosine kinase inhibitors.[5] The bromine atom at the 5-position provides a convenient synthetic handle, for instance, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the systematic exploration of chemical space and the optimization of potency and selectivity.[6]

For this guide, we will consider three hypothetical derivatives, Compound A , Compound B , and Compound C , generated by substituting the bromine atom on the parent scaffold to explore how structural modifications can dramatically alter the selectivity profile.

Designing a Kinase Inhibitor Profiling Cascade

A tiered or cascaded approach to screening is essential for efficiently allocating resources and making data-driven decisions. The process moves from high-throughput primary assays to more complex, physiologically relevant models.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Selectivity & Early Profiling cluster_2 Phase 3: Broad Profiling & Cellular Activity p1 Primary Screen (Single Target, Single Dose) p2 Dose-Response (IC50) (Primary Target) p1->p2 Potent Hits s1 Small Kinase Panel (e.g., 24-96 kinases) Biochemical Assay p2->s1 Confirmed Potency s2 Orthogonal Assay (e.g., Binding Assay) s1->s2 Confirm On-Target Activity c1 Broad Kinome Screen (e.g., >400 kinases) KINOMEscan® s2->c1 Promising Selectivity c2 Cellular Target Engagement (e.g., NanoBRET™) c1->c2 Validate in Cellular Context

Caption: A typical kinase inhibitor screening cascade.

This workflow ensures that only the most promising compounds, those with confirmed on-target potency, advance to expensive, broad-panel screens and complex cellular assays.

Comparative Selectivity Analysis of Hypothetical Derivatives

To illustrate how structure-activity relationships (SAR) influence selectivity, let's examine the profiling data for our three hypothetical compounds. These compounds were screened at a concentration of 1 µM against a panel of representative kinases using a biochemical activity assay. The data is presented as percent inhibition.

Kinase TargetKinase FamilyCompound A (% Inh @ 1µM)Compound B (% Inh @ 1µM)Compound C (% Inh @ 1µM)
AURKA Aurora98 95 99
AURKBAurora853592
ABL1Tyrosine451552
SRCTyrosine782281
LCKTyrosine651875
EGFRTyrosine12815
FLT3Tyrosine928895
KITTyrosine888591
CDK2CMGC25530
GSK3BCMGC15318
PIM1CAMK894093
ROCK1AGC331140
Interpretation of Selectivity Data
  • Compound A is a potent inhibitor of AURKA, but it exhibits significant off-target activity against several other kinases, including other Aurora family members (AURKB), SRC-family kinases (SRC, LCK), other tyrosine kinases (FLT3, KIT), and PIM1. This suggests a relatively promiscuous inhibition profile.

  • Compound B is a highly selective inhibitor. While it maintains potent inhibition of AURKA and related tyrosine kinases FLT3 and KIT, it shows dramatically reduced activity against AURKB, the SRC family, and PIM1. This profile is often desirable when seeking to minimize off-target toxicities.

  • Compound C is a potent, multi-targeted inhibitor. Like Compound A, it hits a broad range of kinases but with generally higher potency. This type of profile could be advantageous for treating complex diseases where inhibiting multiple signaling nodes is beneficial (polypharmacology).

Quantifying Selectivity: The Selectivity Score (S-Score)

To move beyond qualitative assessment, we can use metrics like the Selectivity Score (S-Score) .[1][7] The S-Score quantifies selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[1]

S(x) = (Number of kinases with inhibition > x%) / (Total number of kinases tested)

Let's calculate S(80) for our compounds (i.e., the fraction of kinases inhibited by more than 80%):

  • S(80) for Compound A: 4 / 12 = 0.33

  • S(80) for Compound B: 3 / 12 = 0.25

  • S(80) for Compound C: 6 / 12 = 0.50

A lower S-score indicates higher selectivity.[1] This calculation confirms our qualitative observation: Compound B is the most selective of the series, while Compound C is the least selective.

Methodology Deep Dive: Key Experimental Protocols

Trustworthy data is built on robust and well-executed experimental protocols. Here, we detail two widely-used and complementary methods for kinase profiling.

Biochemical Profiling: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] It is a sensitive, reliable, and high-throughput compatible method for primary screening and IC50 determination.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is performed, during which ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a light signal that is proportional to the ADP concentration.[8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + unconsumed ATP A->B Incubation C Add ADP-Glo™ Reagent B->C Terminate Reaction Deplete ATP D Add Kinase Detection Reagent (Luciferase/Luciferin) C->D Convert ADP to ATP E Luminescent Signal (Proportional to ADP) D->E Measure Light

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: This protocol is a generalized example and must be optimized for each specific kinase-substrate pair.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare 2X Substrate/ATP solution in the kinase buffer. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to accurately reflect inhibitor affinity.[1]

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute into the kinase buffer to create a 4X inhibitor solution.

    • Reconstitute the kinase enzyme to a 4X working concentration in an appropriate buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of 4X inhibitor solution or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of 2X Substrate/ATP solution to all wells.

    • To initiate the reaction, add 2.5 µL of 4X kinase enzyme solution to all wells. The final volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds and incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Shake the plate for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and plot dose-response curves to determine IC₅₀ values.

Cellular Profiling: NanoBRET™ Target Engagement Assay

While biochemical assays are excellent for measuring direct enzymatic inhibition, they don't account for cell permeability, target availability, or intracellular competition with endogenous ATP.[9] Cellular target engagement assays, such as the NanoBRET™ assay, measure compound binding to a specific target in live cells, providing more physiologically relevant data.[10][11]

Principle of the Assay: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase).[12] When an unlabeled test compound enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[12][13]

Step-by-Step Protocol: This protocol requires cells expressing the NanoLuc®-kinase fusion protein.

  • Cell Preparation:

    • Harvest cells expressing the NanoLuc®-kinase fusion protein and resuspend in Opti-MEM® medium to the desired cell density.

  • Compound and Tracer Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare a solution of the NanoBRET™ fluorescent tracer in Opti-MEM®.

  • Assay Plating (in a white 384-well plate):

    • Dispense cells into the assay plate.

    • Add the test inhibitor at various concentrations to the wells.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls and plot the corrected BRET ratio against the compound concentration to determine the IC₅₀ value for target engagement.

Conclusion

Systematic kinase selectivity profiling is a non-negotiable cornerstone of modern drug discovery. It provides a critical understanding of a compound's mechanism of action, potential liabilities, and therapeutic opportunities. By employing a strategic screening cascade that combines high-throughput biochemical assays with more physiologically relevant cellular target engagement studies, researchers can efficiently identify and optimize inhibitors with the desired selectivity profile. The 5-aminopyridine scaffold serves as a powerful example of a versatile starting point for this journey, where subtle chemical modifications can be rationally designed to fine-tune the interaction of an inhibitor across the human kinome, ultimately leading to safer and more effective medicines.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1478–1491. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Haque, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Wang, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(4), 435–441. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Obeng, G. Y., et al. (2023). Discovery of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines as potent transforming growth factor-β activated kinase (TAK1) inhibitors. RSC Medicinal Chemistry, 14(12), 2496–2503. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Homepage. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Drug Discovery CRO Services. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1503–1516. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Primary-384 Job Setup. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. As a brominated pyridine derivative likely utilized as an intermediate in pharmaceutical research and complex organic synthesis, its handling and disposal demand meticulous attention to safety and environmental regulations. This guide is designed for researchers, chemists, and laboratory managers, grounding procedural steps in the chemical principles that ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Table 1: Inferred Hazard Profile and Safety Information

Hazard Classification GHS Hazard Code Signal Word Rationale & Representative Sources
Skin Corrosion / Irritation H315 Warning Causes skin irritation. This is a common characteristic of brominated pyridines.[1][2][3][4]
Serious Eye Damage / Irritation H319 Warning Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) H335 Warning May cause respiratory irritation.[1][2][3][5]

| Acute Toxicity, Oral (Harmful) | H302 | Warning | May be harmful if swallowed.[5][6] |

The causality behind these hazards lies in the chemical reactivity of the brominated pyridine ring system, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.

Prerequisite Safety Measures & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, the immediate safety of laboratory personnel is paramount. The following PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart.[7]

  • Eye/Face Protection: Use chemical safety goggles or a full-face shield to protect against splashes or fine particle dispersion.[2][5]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: Conduct all operations within a certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[8] If there is a risk of generating dust from solid material, a NIOSH-approved respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to this protocol ensures compliance and environmental stewardship.

Step 1: Waste Segregation (The "Why") This compound is a halogenated organic chemical . It is critical to segregate it from non-halogenated waste streams.[9] The reason for this is twofold:

  • Disposal Method: Halogenated waste often requires high-temperature incineration with special "scrubbers" to neutralize the resulting acidic gases (like hydrogen bromide). Mixing it with non-halogenated waste complicates and increases the cost of disposal.

  • Environmental Safety: Improper incineration of halogenated compounds can lead to the formation of highly toxic dioxins and furans.

Step 2: Containerization

  • Select a dedicated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[9]

  • The container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound." Attach a completed hazardous waste label as soon as the first drop of waste is added.[8]

Step 3: Waste Collection

  • Pure Compound & Solutions: Carefully transfer any unwanted pure compound or solutions containing it into the designated hazardous waste container using a funnel.

  • Contaminated Labware: Disposable items that are grossly contaminated (e.g., weighing papers, pipette tips, gloves) must also be placed in the solid hazardous waste container.[10]

  • Spill Cleanup: For small spills, use an inert absorbent material like vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels for large spills. Carefully sweep or scoop the absorbent material into the hazardous waste container.[7][10] Avoid generating dust.[1][10]

Step 4: Temporary Storage

  • Securely seal the hazardous waste container.[10]

  • Store the container in a designated, well-ventilated, and secondary containment area.[2][3][5] This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved environmental waste management company.[2][10]

  • Crucially, do not dispose of this chemical down the sanitary sewer or in the regular trash. [10] This action is illegal and environmentally harmful. All disposal must be in accordance with local, state, and federal regulations.[10]

Disposal Workflow Diagram

To provide a clear visual summary of the disposal pathway, the following workflow diagram illustrates the necessary steps and decision points.

DisposalWorkflow Start Identify Waste: This compound & Contaminated Materials PPE Don Proper PPE: - Chemical Resistant Gloves - Safety Goggles / Face Shield - Lab Coat Start->PPE Step 1: Safety First Segregate Segregate as HALOGENATED ORGANIC WASTE PPE->Segregate Step 2: Characterize Container Place in a Labeled, Approved Hazardous Waste Container Segregate->Container Step 3: Contain Seal Securely Seal Container Container->Seal Step 4: Secure Store Store in Designated, Well-Ventilated Area (Away from Incompatibles) Seal->Store Step 5: Store Safely Arrange Arrange Pickup by Licensed Waste Management Vendor Store->Arrange Step 6: Final Disposal End Disposal Complete (Compliant & Safe) Arrange->End

Caption: Disposal workflow for this compound.

References

  • 5-bromo-2-nitropyridine Safety Data Sheet . Jubilant Ingrevia.

  • SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine . Fisher Scientific.

  • 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets . ECHEMI.

  • 5-Bromo-2-hydroxymethyl-pyridine Safety Data Sheet . MedChemExpress.

  • 5-Bromo-2-methoxypyridine 95 13472-85-0 . Sigma-Aldrich.

  • 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 . PubChem, National Center for Biotechnology Information.

  • Hazardous Materials Disposal Guide . Nipissing University.

  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals . Benchchem.

  • Pyridine - Registration Dossier . ECHA - European Chemicals Agency.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA.

  • 5-bromo-1-(2-methoxyethyl)pyridin-2(1h)-one . PubChemLite.

  • MATERIAL SAFETY DATA SHEET: PYRIDINE . Avantor.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal . University of Wyoming.

  • PYRIDINE FOR SYNTHESIS . Loba Chemie.

  • (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine . Pharmaffiliates.

  • Pyridine Safety Data Sheet . Washington State University.

  • 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine . PubChem, National Center for Biotechnology Information.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Reactant of Route 2
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5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.